3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]acetic acid: Similar structure but has an acetic acid moiety instead of prop-2-enoic acid.
Uniqueness
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its specific structural features, including the ethoxy and pyridin-3-ylmethoxy groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-21-16-10-13(6-8-17(19)20)5-7-15(16)22-12-14-4-3-9-18-11-14/h3-11H,2,12H2,1H3,(H,19,20) |
InChI Key |
KYHIBRIPZXAJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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